5-bromo-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, a furan ring, and a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide typically involves a multi-step process:
Formation of the hydrazide: The starting material, 5-bromopyridine-3-carboxylic acid, is first converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with 5-(4-nitrophenyl)furan-2-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar hydrazone structure and have been studied for their anticancer properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H11BrN4O4 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11BrN4O4/c18-13-7-12(8-19-9-13)17(23)21-20-10-15-5-6-16(26-15)11-1-3-14(4-2-11)22(24)25/h1-10H,(H,21,23)/b20-10+ |
InChI Key |
OASBYVQKGAQFRT-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.